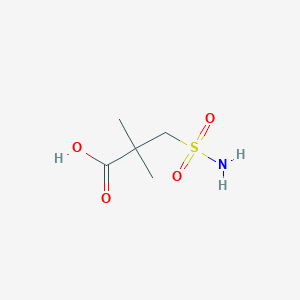

2,2-Dimethyl-3-sulfamoylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2-Dimethyl-3-sulfamoylpropanoic acid” is a chemical compound with the CAS Number: 1368407-84-4 . It has a molecular weight of 181.21 and its IUPAC name is 3-(aminosulfonyl)-2,2-dimethylpropanoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H11NO4S/c1-5(2,4(7)8)3-11(6,9)10/h3H2,1-2H3,(H,7,8)(H2,6,9,10) . This code provides a specific textual representation of the compound’s molecular structure.

Applications De Recherche Scientifique

Environmental Monitoring and Analysis

Advancements in the monitoring and analysis of ether-PFAS, such as F-53B, Gen-X, and ADONA, have been significant. These compounds, including various fluoroalkylether substances, are part of a class of fluorinated alternative chemicals increasingly reported in environmental samples. High-resolution mass spectrometry has played a crucial role in identifying and understanding the fate, effects, and distribution of these compounds in the environment compared to legacy PFAS like PFOA and PFOS. The development of analytical methods and a compiled database of MS/MS fragment ions have been instrumental in this research area, suggesting potential applications for studying compounds like 2,2-Dimethyl-3-sulfamoylpropanoic acid in environmental matrices (Munoz et al., 2019).

Microbial Degradation Studies

Understanding the microbial degradation of polyfluoroalkyl chemicals, which may include compounds structurally related to this compound, provides insights into their environmental fate. Research into the biodegradability of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, for instance, has highlighted the potential for microbial action in mitigating the environmental persistence of PFAS. Such studies contribute to evaluating the ecological impacts and management strategies for these substances (Liu & Avendaño, 2013).

Health and Environmental Safety Reviews

The toxicity assessments of fluorinated alternatives to legacy PFAS have revealed that these compounds, including potentially this compound, exhibit comparable or even more serious potential toxicity. These findings underscore the need for further toxicological studies to ensure the safety of fluorinated compounds used in various industrial applications (Wang et al., 2019).

Adsorption and Removal from Water

Research on the adsorption of PFAS from water, including studies on the removal efficiencies of different adsorbents for long- and short-chain PFAS, is critical. These findings are relevant for understanding how compounds like this compound might be removed from water, addressing the challenges of adsorbent regeneration, and mitigating the environmental and health impacts of PFAS (Gagliano et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

2,2-dimethyl-3-sulfamoylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-5(2,4(7)8)3-11(6,9)10/h3H2,1-2H3,(H,7,8)(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMGPQPSBRWURR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2661668.png)

![3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde](/img/structure/B2661675.png)

![({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2661676.png)

![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2661680.png)

![2-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2661687.png)